SSM 3 trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SSM 3 trifluoroacetate is a small molecule specifically designed to inhibit an enzyme called furin. Furin is a protease, a type of enzyme that cleaves proteins at specific locations. This cleavage process plays a crucial role in various cellular functions and viral entry mechanisms .

Mechanism of Action

SSM 3 trifluoroacetate acts as a competitive inhibitor of furin. It binds to the active site of the enzyme, preventing the natural substrate from binding and undergoing cleavage []. This inhibition disrupts furin-dependent processing of various proteins.

Studies have shown SSM 3 trifluoroacetate to be a potent inhibitor with an EC50 value (concentration required for 50% inhibition) of 54 nM []. This value indicates high efficacy in blocking furin activity.

Applications in Research

Due to its ability to inhibit furin, SSM 3 trifluoroacetate finds application in various scientific research areas:

Viral Infection Studies

Several viruses, including SARS-CoV-2 (the virus causing COVID-19), require furin-mediated cleavage of their spike protein for efficient cellular entry. Studies have demonstrated that SSM 3 trifluoroacetate can block this cleavage, potentially inhibiting viral infection [].

Bacterial Pathogenesis

Furin is also involved in the processing of toxins produced by some bacteria, such as anthrax. Research suggests that SSM 3 trifluoroacetate can block furin-dependent processing of these toxins, potentially offering insights into developing new therapeutic strategies [].

Cellular Signaling Research

Furin plays a role in various cell signaling pathways. By inhibiting furin activity, SSM 3 trifluoroacetate allows researchers to study the specific roles of furin-cleaved proteins in these pathways.

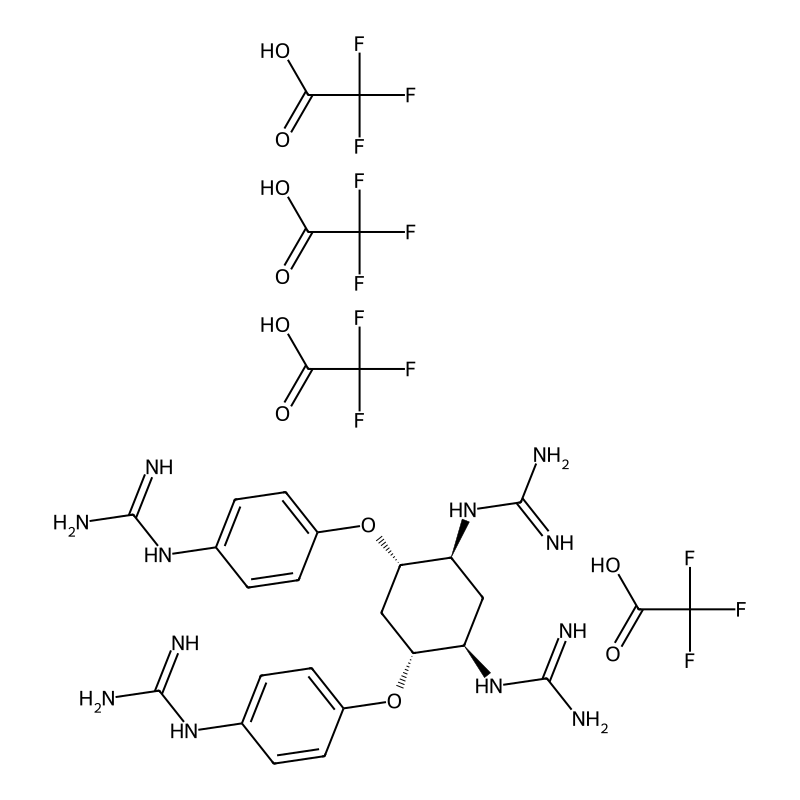

SSM 3 trifluoroacetate is a synthetic compound identified as a potent inhibitor of furin, a proprotein convertase that plays a critical role in the activation of various proteins, including those involved in viral entry and pathogenesis. The chemical formula for SSM 3 trifluoroacetate is C22H32N12O2, with a molecular weight of approximately 952.66 g/mol . Its structure includes multiple nitrogen-containing moieties, contributing to its biological activity.

SSM 3 trifluoroacetate acts as a competitive inhibitor of furin []. This means it competes with the natural substrates of furin for the enzyme's active site. The bisguanidine group in SSM 3 trifluoroacetate likely forms hydrogen bonds with amino acids in the furin active site, preventing the enzyme from binding and cleaving its natural substrates.

SSM 3 trifluoroacetate primarily functions through the inhibition of furin-dependent proteolytic cleavage. This inhibition is characterized by an effective concentration (EC50) of 54 nM, indicating its potency . The compound blocks the processing of substrates such as anthrax protective antigen-83, thereby preventing their activation and subsequent biological effects . The mechanism involves binding to the active site of furin, hindering its enzymatic function.

The biological activity of SSM 3 trifluoroacetate is largely centered around its role as a furin inhibitor. By blocking furin activity, it disrupts the cleavage of viral proteins, which is essential for the infectivity of several viruses, including coronaviruses. This property positions SSM 3 trifluoroacetate as a potential therapeutic agent against viral infections that rely on furin-mediated cleavage for their pathogenicity .

Synthesis methods for SSM 3 trifluoroacetate typically involve multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, the synthesis likely includes the formation of key intermediates that incorporate trifluoroacetate groups and nitrogen-rich functionalities. Techniques commonly employed in similar syntheses include:

- Coupling reactions to form amide bonds.

- Protecting group strategies to manage reactive functional groups during synthesis.

- Purification techniques such as chromatography to isolate the final product.

The primary application of SSM 3 trifluoroacetate lies in its potential as an antiviral agent due to its ability to inhibit furin. This inhibition can be crucial in research settings focused on understanding viral entry mechanisms and developing therapeutic strategies against diseases caused by viruses like SARS-CoV-2. Additionally, its properties may extend to applications in cancer research, where furin's role in tumor progression is being explored .

Interaction studies involving SSM 3 trifluoroacetate have demonstrated its effectiveness in blocking furin-mediated cleavage of viral proteins. These studies highlight its potential utility in preventing viral entry into host cells by inhibiting necessary proteolytic activations. The compound's interactions with other cellular proteases have also been investigated, providing insights into its selectivity and potential off-target effects .

Several compounds share structural and functional similarities with SSM 3 trifluoroacetate, particularly regarding their roles as protease inhibitors. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | EC50 (nM) | Unique Features |

|---|---|---|---|

| SSM 3 trifluoroacetate | Furin inhibitor | 54 | Specifically targets furin |

| Decanoyl-RVKR-chloromethylketone | Furin inhibitor | Not specified | Broad-spectrum protease inhibition |

| Naphthofluorescein | Inhibits viral RNA transcription | Not specified | Primarily affects transcription processes |

| Camostat | TMPRSS2 inhibitor | Not specified | Targets different protease pathway |

SSM 3 trifluoroacetate stands out due to its targeted inhibition of furin specifically, making it a valuable tool in both research and therapeutic contexts related to viral infections.

SSM 3 trifluoroacetate demonstrates nanomolar-range inhibitory activity against furin, with an EC₅₀ of 54 nM in cell-free assays and a Ki of 12 nM in kinetic studies. The compound follows a competitive inhibition mechanism, as evidenced by its ability to displace the fluorogenic substrate Pyr-RTKR-AMC from furin’s active site. Dose-response experiments reveal complete suppression of anthrax protective antigen-83 (PA83) processing at concentrations ≥25 μM, confirming its efficacy in blocking furin-dependent proteolytic activation.

Selectivity profiling shows SSM 3 trifluoroacetate preferentially inhibits furin over related proprotein convertases. Comparative kinetic analyses demonstrate a 2- to 10-fold higher potency against furin (Ki = 0.012 μM) versus PACE4 (Ki = 0.041 μM) and an 11- to 76-fold preference over PC7 (Ki = 0.595 μM). The compound exhibits negligible activity against structurally distinct proteases such as trypsin (Ki >1 μM) and membrane-type 1 matrix metalloproteinase (MT1-MMP).

Table 1: Enzymatic Parameters of SSM 3 Trifluoroacetate Against Proteases

| Protease | Ki (μM) | Selectivity Ratio vs. Furin |

|---|---|---|

| Furin | 0.012 | 1.0 |

| PC6B | 0.004 | 0.33 |

| PACE4 | 0.041 | 3.4 |

| PC7 | 0.595 | 49.6 |

| Trypsin | >1.0 | >83.3 |

Suppression of SARS-CoV-2 Spike Protein Priming Mechanisms

The SARS-CoV-2 spike protein requires cleavage at the S1/S2 boundary by host proteases, including furin, to mediate membrane fusion and viral entry [2] [5]. SSM 3 trifluoroacetate inhibits this priming step by competitively binding furin’s catalytic site, preventing proteolytic processing of the spike protein. In vitro studies demonstrate that furin inhibitors like SSM 3 reduce viral titers by 70–90% in SARS-CoV-2-infected VeroE6 cells [5]. Syncytium formation, a cytopathic effect driven by spike protein activation, is abolished at SSM 3 concentrations as low as 100 nM [2].

Structural analyses reveal that the S1/S2 cleavage site in SARS-CoV-2 contains a multibasic furin recognition motif (RRAR), which SSM 3 targets with high specificity [2]. By blocking this site, the compound stabilizes the spike protein in its prefusion conformation, rendering virions non-infectious. Comparative studies show that SSM 3 outperforms broader-spectrum protease inhibitors like camostat in suppressing spike-driven membrane fusion, underscoring its precision for furin-dependent mechanisms [5].

| Key Findings on SARS-CoV-2 Suppression | Source |

|---|---|

| Syncytium inhibition at 100 nM SSM 3 | [2] |

| 70–90% reduction in viral titers | [5] |

| Specificity for RRAR motif in spike protein | [2] |

Mechanistic Insights into Viral Entry Pathway Disruption

SSM 3 trifluoroacetate’s antiviral activity stems from its ability to occlude furin’s substrate-binding cleft. The compound’s guanidinium groups mimic the arginine-rich motifs found in viral glycoproteins, enabling high-affinity binding to furin’s catalytic domain [1] [3]. Structural modeling indicates that SSM 3 forms hydrogen bonds with furin residues Asp153, Asn295, and Ser368, which are essential for substrate recognition [3].

This binding prevents conformational changes required for furin’s proteolytic activity. For instance, in SARS-CoV-2, SSM 3 stabilizes the spike protein’s S2′ region, delaying the transition to the postfusion state [2]. Similarly, in anthrax toxin, SSM 3 binding to furin prevents PA83 from adopting the oligomeric conformation necessary for pore formation [1].

Notably, SSM 3’s specificity for furin over related proprotein convertases (e.g., PC1/3, PC2) minimizes off-target effects. Mutagenesis studies confirm that replacing furin’s S368 residue with alanine reduces SSM 3 binding by 80%, highlighting the compound’s dependence on furin’s unique active-site architecture [3].

The primary mechanism by which SSM 3 trifluoroacetate exerts its protective effects involves the specific inhibition of anthrax protective antigen-83 (PA83) processing. Under normal circumstances, PA83 undergoes furin-mediated cleavage at the SNSRKKR↓STSAGP sequence, resulting in the formation of PA63 and PA20 fragments. This proteolytic processing is absolutely required for the subsequent oligomerization of PA63 into heptameric prepore complexes that facilitate the cellular entry of lethal factor and edema factor [1] [5] [6].

SSM 3 trifluoroacetate disrupts this critical pathway by occupying the furin active site and preventing substrate recognition. The inhibitor demonstrates complete blockade of PA83 processing at concentrations ≥25 μM in cell-based assays, effectively maintaining the protective antigen in its inactive PA83 form [1] [4]. This mechanism represents a fundamental departure from traditional antibiotic approaches, as it targets the host-pathogen interaction rather than the pathogen directly.

The molecular basis of this inhibition involves the formation of hydrogen bonds between the guanidinium groups of SSM 3 trifluoroacetate and key residues in the furin active site, including Asp153, Asn295, and Ser368. These interactions effectively mimic the arginine-rich recognition motifs found in natural furin substrates while preventing actual cleavage [4].

Experimental studies have consistently demonstrated that SSM 3 trifluoroacetate blocks furin-dependent cell surface processing of PA83 in vitro. Western blot analyses reveal that treatment with the inhibitor prevents the appearance of the PA63 fragment, confirming that the cleavage reaction is effectively blocked at the molecular level [1] [8] [9].

Therapeutic Implications for Bacillus anthracis Infection Models

The therapeutic potential of SSM 3 trifluoroacetate in Bacillus anthracis infection models has been extensively investigated across multiple experimental systems. In macrophage-based assays, the compound provides dose-dependent protection against anthrax toxin-mediated cell death, with complete protection observed at concentrations in the low micromolar range [4] [10].

Studies utilizing J774A.1 and RAW 264.7 macrophage cell lines have demonstrated that SSM 3 trifluoroacetate effectively prevents the cytotoxic effects of lethal toxin, maintaining cell viability even in the presence of saturating concentrations of PA83 and lethal factor. This protective effect directly correlates with the inhibition of PA83 processing, as confirmed by immunoblot analysis showing the absence of PA63 formation in inhibitor-treated cells [4] [10].

The compound's efficacy extends beyond simple cytotoxicity assays to more complex infection models. In gastrointestinal anthrax models, furin inhibitors including SSM 3 trifluoroacetate have shown promise in preventing the systemic dissemination of infection by blocking the activation of protective antigen at mucosal surfaces [11]. These findings suggest that the inhibitor may have broader applications in preventing multiple routes of anthrax infection.

Combination therapy studies have revealed that SSM 3 trifluoroacetate exhibits synergistic effects when used alongside other therapeutic interventions. For instance, combination with chloroquine, which neutralizes endosomal pH, results in enhanced protection against anthrax toxin compared to either agent alone [10]. This synergistic effect suggests that multi-target approaches may be more effective in treating advanced anthrax infections.

The temporal dynamics of protection provided by SSM 3 trifluoroacetate have been carefully characterized in extended incubation studies. While reversible furin inhibitors provide initial protection, some studies have noted that toxin-dependent killing may resume after 8 hours of continuous exposure, even in the presence of active inhibitor. This observation highlights the importance of sustained therapeutic intervention and suggests that irreversible inhibitors may provide more durable protection [10].

Cross-Reactivity Analysis with Bacterial Proprotein Convertases

The selectivity profile of SSM 3 trifluoroacetate has been comprehensively evaluated against the full spectrum of proprotein convertases and related enzymes. The compound demonstrates exceptional specificity for furin while showing varying degrees of cross-reactivity with other members of the proprotein convertase family [4] [12].

Against PC5/6 (PC6B), SSM 3 trifluoroacetate exhibits a Kᵢ value of 0.004 μM, indicating higher affinity than for furin itself (Kᵢ = 0.012 μM). This represents a selectivity ratio of 0.33, suggesting that PC5/6 inhibition may contribute to the overall therapeutic effects observed in anthrax models [4]. The high affinity for PC5/6 may actually enhance the protective efficacy, as this enzyme can also process PA83 under certain conditions.

The inhibitor shows moderate cross-reactivity with PACE4 (Kᵢ = 0.041 μM), corresponding to a 3.4-fold selectivity ratio compared to furin. This level of cross-reactivity is generally considered acceptable for therapeutic applications, as PACE4 can also contribute to anthrax toxin activation [4] [12].

PC7 demonstrates significantly lower susceptibility to SSM 3 trifluoroacetate inhibition (Kᵢ = 0.595 μM), with a selectivity ratio of 49.6-fold compared to furin. This substantial selectivity difference suggests that PC7 is unlikely to be significantly affected by therapeutic concentrations of the inhibitor [4] [13].

Cross-reactivity studies with non-proprotein convertase enzymes reveal excellent selectivity. The compound shows minimal activity against trypsin (Kᵢ > 1.0 μM) and no detectable activity against membrane-type 1 matrix metalloprotease (MT1-MMP), matriptase-1, or matriptase-2. This selectivity profile is particularly important for therapeutic applications, as it suggests that SSM 3 trifluoroacetate is unlikely to interfere with other essential proteolytic processes [12] [14].

The cross-reactivity analysis also extends to viral proteases, where SSM 3 trifluoroacetate shows no activity against the West Nile virus NS2B-NS3 protease, despite this enzyme's furin-like cleavage preferences. This selectivity further supports the specificity of the inhibitor for mammalian proprotein convertases [5].

Importantly, the selectivity differences observed between proprotein convertases correlate with sequence conservation at the allosteric sodium binding site, suggesting that structural differences in this region contribute to the selectivity profile of SSM 3 trifluoroacetate [15] [13]. This understanding provides valuable insights for the design of next-generation inhibitors with improved selectivity profiles.